![molecular formula C16H10ClF3N4O B2853546 2-(6-chloro-2-pyridinyl)-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one CAS No. 320419-29-2](/img/structure/B2853546.png)
2-(6-chloro-2-pyridinyl)-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-chloro-2-pyridinyl)-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C16H10ClF3N4O and its molecular weight is 366.73. The purity is usually 95%.
BenchChem offers high-quality 2-(6-chloro-2-pyridinyl)-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-chloro-2-pyridinyl)-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Research has shown the potential of compounds similar to 2-(6-chloro-2-pyridinyl)-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one in the synthesis of various heterocyclic compounds. Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates have been converted into diverse derivatives such as 1,6-diazanaphthalene, pyrano-[2,3-c]pyrazole, and others through treatment with different nucleophilic reagents, showcasing the versatility of similar structures in heterocyclic synthesis (Harb et al., 1989).
Catalytic Applications in Oligomerization Reactions
Compounds containing pyrazolylmethylpyridine structures have been utilized in metal complexes as catalysts for ethylene oligomerization reactions. These complexes, when activated with certain co-catalysts, demonstrated significant catalytic activity, influencing the product distribution based on the solvent and co-catalyst used. This highlights the potential application of compounds with similar structural features in catalysis and industrial chemistry processes (Nyamato et al., 2014).
Electroluminescence and OLED Applications
Compounds with pyridinyl and pyrazolyl groups have been explored for their luminescent properties, particularly in the context of organic light-emitting diodes (OLEDs). Tetradentate bis-cyclometalated platinum complexes with these structural motifs have shown highly luminescent characteristics, making them suitable for electroluminescence applications. Such studies underscore the importance of these compounds in the development of advanced materials for OLED technology (Vezzu et al., 2010).
Molecular Docking and Antimicrobial Activity
Recent research involving pyridine and fused pyridine derivatives has also included molecular docking studies towards target proteins, indicating their potential in drug design and pharmaceutical applications. These compounds have shown moderate to good binding energies, suggesting their relevance in the development of new therapeutic agents. Additionally, their antimicrobial and antioxidant activities have been evaluated, providing insights into their potential biomedical applications (Flefel et al., 2018).
Propiedades
IUPAC Name |
2-(6-chloropyridin-2-yl)-4-[[3-(trifluoromethyl)phenyl]iminomethyl]-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N4O/c17-13-5-2-6-14(23-13)24-15(25)10(9-22-24)8-21-12-4-1-3-11(7-12)16(18,19)20/h1-9,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLALUMMNDMFHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=CC2=CNN(C2=O)C3=NC(=CC=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-chloro-2-pyridinyl)-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

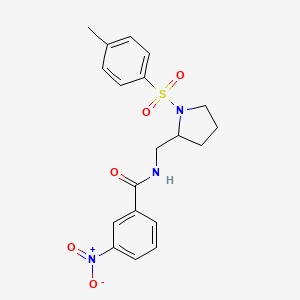
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-difluorobenzyl)acetamide](/img/structure/B2853464.png)
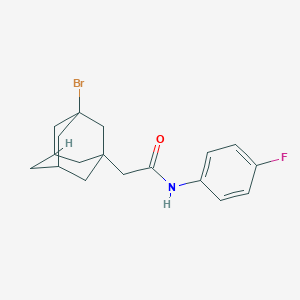
![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2853468.png)
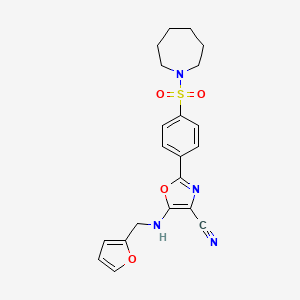
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2853470.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2853471.png)
![2-Chloro-N-(3,3-difluorocyclobutyl)-N-[(2,5-difluorophenyl)methyl]acetamide](/img/structure/B2853472.png)
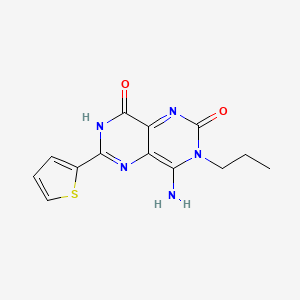
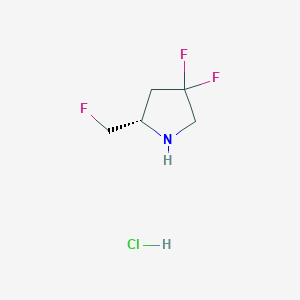
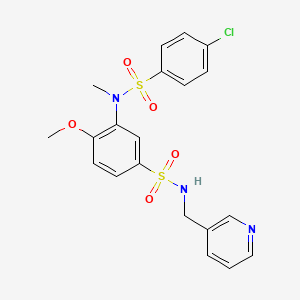
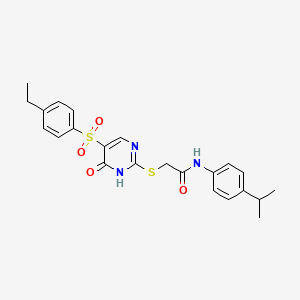
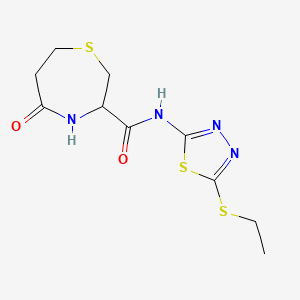
![6-Cyclopropyl-2-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2853486.png)